molecular formula C22H23N3O3 B2463327 4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-81-1

4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2463327
CAS No.: 946218-81-1
M. Wt: 377.444
InChI Key: UKBZDBKOSXZCAZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a chemical compound with the molecular formula C21H21N3O2 and a molecular weight of 347.4 g/mol . It is supplied for research purposes as a high-purity analytical standard and is assigned the CAS Registry Number 931638-64-1 . This compound is built on a pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold, a privileged heterocyclic structure found in compounds with significant pharmacological potential. For instance, closely related scaffolds, such as the pyrrolo[2,3-d]pyrimidine, are extensively investigated as potent inhibitors of multiple receptor tyrosine kinases (RTKs) for anticancer research . Furthermore, the 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione core is a known structure in the development of potent poly(ADP-ribose) polymerase (PARP) inhibitors, which represent a novel class of anticancer agents that work by targeting DNA repair pathways in cancer cells . The specific research applications and biological activity of this exact compound are a subject for ongoing investigation, given its structural relationship to these active pharmacophores. Researchers may find it valuable as a building block in medicinal chemistry, a candidate for high-throughput screening, or a standard for analytical method development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-17-11-9-16(10-12-17)20-19-18(23-22(27)24-20)14-25(21(19)26)13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBZDBKOSXZCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of pyrrolopyrimidine derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrrolopyrimidine core. Its molecular formula is C₁₈H₁₈N₂O₂, which contributes to its pharmacological properties.

Research indicates that pyrrolopyrimidine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class have shown potential as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer progression. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell migration and proliferation .
  • Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activity against various pathogens. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and efficacy against bacterial strains .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related pyrrolopyrimidine compounds:

Activity IC50 Value (µM) Target Reference
Dual EGFR/VGFR2 Inhibition0.3 - 24Cancer Cell Lines
Antimicrobial Activity< 10Various Bacterial Strains
Apoptosis Induction-MCF-7 Breast Cancer Cells
Cell Migration Inhibition-A431 Vulvar Carcinoma Cells

Case Studies

  • Anticancer Efficacy : A study involving the MCF-7 breast cancer cell line demonstrated that the compound effectively inhibited tumor growth and induced apoptosis. Molecular docking studies indicated favorable binding interactions with EGFR and VEGFR2, suggesting a mechanism for its anticancer activity .
  • Antimicrobial Activity : Research on related pyrrolopyrimidine derivatives has shown promising results against resistant bacterial strains. The compounds were tested against both Gram-positive and Gram-negative bacteria, exhibiting significant inhibitory effects at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported findings:

Compound Name Substituents (Position 4 / 6) Melting Point (°C) Rf Value Key Spectral Data (FTIR, cm⁻¹) Biological Activity (If Reported)
Target Compound: 4-(4-Methoxyphenyl)-6-(3-phenylpropyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 4-MeO-C₆H₄; 6: C₆H₅-(CH₂)₃ Not reported Not reported Not available Not reported
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione (4j, ) 4: 2-OH-C₆H₄; 6: 4-MeO-C₆H₄ ~220 0.41 3640 (OH), 3455 (NH), 1680 (amide CO) Anticancer screening (2D-QSAR study)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione () 4: 4-Cl-C₆H₄; 6: 4-MeO-C₆H₄-CH₂ Not reported Not reported Not available Not reported
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione (BP 14274, ) 4: 2-MeO-C₆H₄; 6: 4-Me-C₆H₄-CH₂ Not reported Not reported Not available Catalogued for specialty chemical use
1-(3,5-Dimethylphenyl)-5-(3-hydroxy-1,4-dioxonaphthalen-2-yl)-6-phenyl-pyrrolo[2,3-d]pyrimidine-2,4-dione (4k, ) Core isomer variation Not reported Not reported Not available Polycyclic aromatic applications

Structural and Electronic Effects

  • Substituent Electronic Profiles: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing aromatic π-electron density compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) .
  • Core Modifications :

    • Compound 4k () features a pyrrolo[2,3-d]pyrimidine-dione core, an isomer of the target compound’s [3,4-d] system. This positional shift alters ring puckering and hydrogen-bonding capacity, which may impact protein-binding interactions .

Physicochemical and Spectral Comparisons

  • Melting Points : Compound 4j () exhibits a high melting point (~220°C), attributed to intermolecular hydrogen bonding from its 2-hydroxyphenyl group. The target compound’s methoxy group lacks this capability, suggesting a lower melting point (hypothetical) .
  • Chromatography (Rf) : The Rf value of 0.41 for 4j () reflects moderate polarity due to hydroxyl and amide groups. The target compound’s lack of hydroxyl groups may result in higher Rf values (inferred) .
  • FTIR Signatures : Amide carbonyl stretches (~1680 cm⁻¹) are consistent across analogs (), while hydroxyl peaks (3640 cm⁻¹) are unique to 4j .

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